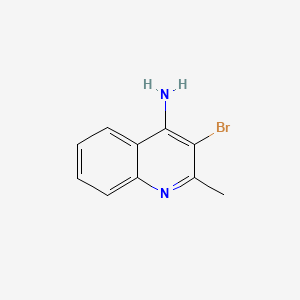

4-Amino-3-bromo-2-methylquinoline

Description

Contextual Significance of Quinoline (B57606) Derivatives in Organic Synthesis

Quinoline derivatives are indispensable building blocks in the synthesis of a wide array of complex organic molecules. Their importance stems from the reactivity of the quinoline ring, which can undergo various transformations, including electrophilic and nucleophilic substitutions, allowing for the introduction of diverse functional groups at multiple positions. nih.gov This chemical tractability has led to the development of a rich portfolio of synthetic methodologies aimed at constructing and functionalizing the quinoline scaffold.

Renowned named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses provide classical entries into the quinoline system. researchgate.net More contemporary methods, often employing metal catalysis or microwave assistance, have further expanded the synthetic chemist's toolbox, enabling the creation of highly substituted and complex quinoline-based structures. The ability to readily access a diverse range of quinoline derivatives is crucial for the exploration of new chemical space in drug discovery and materials science.

The functionalization of the quinoline core is a key strategy for modulating the physicochemical and biological properties of the resulting molecules. The introduction of various substituents can influence factors such as solubility, lipophilicity, and electronic distribution, which in turn can have a profound impact on their therapeutic efficacy or material properties.

Structural Classification of 4-Amino-3-bromo-2-methylquinoline within the Functionalized Quinoline Frameworks

This compound is a distinct member of the functionalized quinoline family, characterized by a specific substitution pattern on the pyridine (B92270) ring of the quinoline nucleus. Its structure incorporates several key functional groups that contribute to its chemical reactivity and potential applications:

An amino group at the C4 position, which is a common feature in many biologically active quinolines, including several antimalarial drugs. nih.gov This group can act as a hydrogen bond donor and a site for further chemical modification.

A bromo substituent at the C3 position, which introduces a halogen atom that can serve as a handle for cross-coupling reactions, allowing for the introduction of a wide range of other functional groups.

A methyl group at the C2 position, which can influence the steric and electronic properties of the molecule.

This unique combination of substituents places this compound in a strategic position for the synthesis of more complex molecules. The interplay of the electron-donating amino group and the electron-withdrawing bromo group, along with the methyl group, creates a unique electronic environment within the quinoline ring system.

Below is a table summarizing the key structural identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 3-Bromo-2-methylquinolin-4-amine |

| CAS Number | 90772-21-7 |

| Molecular Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.10 g/mol |

| SMILES | CC1=NC2=CC=CC=C2C(N)=C1Br |

| InChI | InChI=1S/C10H9BrN2/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H2,12,13) |

Structure

3D Structure

Properties

CAS No. |

90772-21-7 |

|---|---|

Molecular Formula |

C10H9BrN2 |

Molecular Weight |

237.1 g/mol |

IUPAC Name |

3-bromo-2-methylquinolin-4-amine |

InChI |

InChI=1S/C10H9BrN2/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H2,12,13) |

InChI Key |

SDQHNHYCKZXUNE-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2C(=C1Br)N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1Br)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of the 4 Amino 3 Bromo 2 Methylquinoline Core

Reactivity of the Quinoline (B57606) Nitrogen (N1)

The lone pair of electrons on the quinoline ring's nitrogen atom (N1) is a primary site for electrophilic attack, leading to N-oxidation or protonation. These modifications significantly alter the electronic distribution within the quinoline ring system, thereby modulating its reactivity in subsequent reactions.

N-Oxidation and its Impact on Electrophilic and Nucleophilic Substitution

The formation of the N-oxide dramatically reverses the typical reactivity pattern of the quinoline ring. The N-oxide group strongly deactivates the C2 and C4 positions towards electrophilic attack and, through resonance, increases the electron density at these positions, making them susceptible to nucleophilic attack. nih.govresearchgate.net

Impact on Electrophilic Substitution : In a standard quinoline ring, electrophilic substitution occurs preferentially on the benzene ring, typically at positions C5 and C8. nih.gov Upon N-oxidation, the pyridine (B92270) ring becomes severely deactivated to electrophiles. However, the N-oxide functionality can be used to direct electrophiles to the C4 position. plos.org While the C4 position in the target molecule is already substituted, this principle is crucial for understanding the altered reactivity.

Impact on Nucleophilic Substitution : The N-oxide group activates the C2 and C4 positions for nucleophilic substitution. rsc.orgfrontiersin.org In the case of 4-Amino-3-bromo-2-methylquinoline N-oxide, the C2 position, bearing the methyl group, becomes a prime target for nucleophiles. For instance, treatment with reagents like phosphorus oxychloride (POCl3) or tosyl chloride can introduce a chlorine atom at the C2 position, a process often followed by deoxygenation of the N-oxide. This activation allows for the introduction of a variety of nucleophiles at the C2-position, a reaction that is difficult to achieve with the parent quinoline. nih.govresearchgate.net

Protonation Effects on Quinoline Ring Reactivity

Protonation of the N1 nitrogen forms the quinolinium cation. This has a profound effect on the reactivity of the entire ring system:

Deactivation towards Electrophilic Attack : The positive charge on the quinolinium species strongly deactivates the entire heterocyclic system towards electrophilic aromatic substitution. Reactions like nitration or sulfonation, which typically occur on the benzene ring at positions C5 and C8 under forcing conditions, would require even harsher conditions and are likely to proceed with lower yields. nih.gov

Activation towards Nucleophilic Attack : The formation of the positively charged quinolinium ion activates the pyridine ring for nucleophilic attack, particularly at the C2 and C4 positions. However, since these positions are already substituted in the target molecule, this activation is less synthetically exploitable for direct substitution.

Transformations of the Amino Group at C4

The 4-amino group is a versatile functional handle that can be converted into various other functionalities or used as a nucleophilic center to construct new rings.

Conversion to Other Nitrogen-Containing Functionalities

The primary aromatic amino group at the C4 position can undergo a range of classical transformations. One of the most significant is diazotization, where the amino group is treated with nitrous acid (generated in situ from NaNO2 and a strong acid) to form a diazonium salt. Although potentially unstable, this intermediate is highly valuable for introducing a wide array of substituents via Sandmeyer-type reactions. For instance, the diazonium group could be replaced by:

Halogens (-Cl, -Br, -I)

A cyano group (-CN)

A hydroxyl group (-OH), which would yield the corresponding 4-quinolone.

Furthermore, the amino group can act as a nucleophile. It can be acylated, alkylated, or used in condensation reactions. For example, reaction with triazine derivatives can lead to the formation of more complex hybrid molecules. Another key reaction involves the use of the amino group to form other heterocyclic systems, such as 1,2,3-triazoles, which are known for their broad biological activities.

Participation in Annulation and Ring Construction Reactions

The 4-amino group, in conjunction with the adjacent C3-bromo substituent, offers a platform for annulation reactions to build fused heterocyclic systems. Annulation involves the formation of a new ring onto an existing structure through the creation of two new bonds. nih.govnih.gov While specific examples starting from this compound are not prevalent in the literature, established synthetic strategies allow for plausible reaction pathways.

One potential strategy involves a tandem cross-coupling and cyclization sequence. For instance, the C3-bromo position could be functionalized via a palladium-catalyzed reaction (e.g., Sonogashira coupling to introduce an alkyne), followed by an intramolecular cyclization involving the C4-amino group to form a pyrrolo[3,2-c]quinoline system.

Alternatively, the 4-amino group and the C3 position can react with a bifunctional reagent in a one-pot process. For example, reaction with a β-ketoester could potentially lead to the formation of a fused pyridone ring, creating a tetracyclic system in a manner analogous to the Combes quinoline synthesis. The synthesis of various fused quinolines, such as pyrimido[4,5-b]quinolines, often starts from suitably substituted 2-amino or 3-aminoquinolines, highlighting the utility of amino groups in annulation strategies.

Reactivity of the Bromine Atom at C3

The bromine atom at the C3 position is a key site for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. The C-Br bond provides a handle for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. These reactions generally involve an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst.

Key cross-coupling reactions applicable to the C3-bromo position include:

Suzuki-Miyaura Coupling : This reaction couples the bromoquinoline with an organoboron reagent (boronic acid or boronic ester) to form a new C-C bond. It is widely used to introduce aryl, heteroaryl, or vinyl groups.

Heck-Mizoroki Reaction : This reaction forms a C-C bond by coupling the bromoquinoline with an alkene. It is a valuable method for synthesizing substituted styrenes and other vinylated quinolines.

Sonogashira Coupling : This reaction couples the bromoquinoline with a terminal alkyne, providing a direct route to 3-alkynylquinoline derivatives.

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the bromoquinoline with a primary or secondary amine, offering a route to 3-aminoquinoline derivatives.

In addition to palladium catalysis, copper-catalyzed reactions like the Ullmann Condensation can be employed to form C-O, C-S, and C-N bonds, though they often require harsher conditions than their palladium-catalyzed counterparts.

The following table summarizes typical conditions for these reactions based on studies with similar 3-bromoquinoline substrates.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Conditions |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, DMF, Toluene | 80-110 °C |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂/PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-140 °C |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | THF, DMF | rt - 80 °C |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃/BINAP or other phosphine ligands | NaOᵗBu, K₃PO₄ | Toluene, Dioxane | 80-120 °C |

| Ullmann Condensation | Alcohol, Amine | CuI/Ligand (e.g., 1,10-phenanthroline) | K₂CO₃, Cs₂CO₃ | DMF, NMP | 120-190 °C |

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Brominated Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the this compound core, primarily at the C3 position, which is activated by the electron-withdrawing nature of the quinoline ring system. The presence of the bromine atom at this position provides a good leaving group for nucleophilic attack.

Detailed Research Findings:

The reactivity of halogenated quinolines in SNAr reactions is well-documented. For instance, the reaction of 3-bromo-4-nitroquinoline 1-oxide with various amines, such as 2-methylaminoethanol and ethylenediamine, results in the corresponding 3-amino-4-nitro-quinoline 1-oxides. researchgate.net These reactions often proceed under mild conditions and can lead to intramolecular cyclization upon further heating, yielding complex heterocyclic systems. researchgate.net

The general mechanism for SNAr involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the leaving group (in this case, the bromide ion) restores the aromaticity of the ring. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the quinoline ring.

| Reactant | Nucleophile | Product | Conditions |

|---|---|---|---|

| 3-Bromo-4-nitroquinoline 1-oxide | 2-Methylaminoethanol | 3-(2-Hydroxyethylamino)-4-nitroquinoline 1-oxide | Not specified |

| 3-Bromo-4-nitroquinoline 1-oxide | Ethylenediamine | 3-(2-Aminoethylamino)-4-nitroquinoline 1-oxide | Not specified |

| 3-Bromo-4-nitroquinoline 1-oxide | N,N'-Dimethylethylenediamine | Piperazino[2,3-b]quinoline | Direct cyclization |

| 3-Bromo-4-nitroquinoline 1-oxide | 2-Aminoethanethiol | Thiomorpholino[2,3-b]quinoline and its 10-oxide | Not specified |

Utility in Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The bromine atom at the C3 position of this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex molecules.

Detailed Research Findings:

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for forming C-C bonds. mdpi.commdpi-res.comiastate.edu It typically involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.commdpi-res.comiastate.edu

The general catalytic cycle for the Suzuki coupling involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

| Aryl Halide | Boronic Acid/Ester | Catalyst | Product |

|---|---|---|---|

| Substituted 2-(4-bromophenoxy)quinolin-3-carbaldehydes | Substituted boronic acids | (dppf)PdCl2 | 2-([Biphenyl]-4-yloxy)quinoline-3-carbaldehydes |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various boronic acids | Pd(PPh3)4/K3PO4 | Monosubstituted and bisubstituted products |

Influence as an Electron-Withdrawing Group on Aromatic Reactivity

Detailed Research Findings:

Quinoline itself is less reactive toward electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. researchgate.net Electrophilic attack generally occurs on the benzene ring, which is more electron-rich than the pyridine ring, with a preference for positions 5 and 8. quimicaorganica.orgreddit.com

The substituents on the this compound molecule further modify this reactivity:

Amino group (at C4): This is a strong electron-donating group, which increases the electron density of the quinoline ring, particularly the pyridine part, making it more susceptible to electrophilic attack than unsubstituted quinoline.

Bromo group (at C3): Halogens are generally electron-withdrawing through the inductive effect but can be weakly electron-donating through resonance. In this case, the inductive effect is likely to dominate, further deactivating the pyridine ring towards electrophilic substitution.

Methyl group (at C2): This is a weak electron-donating group, which slightly increases the electron density of the ring.

The combined effect of these substituents makes predicting the exact site of further electrophilic aromatic substitution complex without experimental data. However, the activating effect of the amino group is likely to be a dominant factor.

In contrast, for nucleophilic aromatic substitution, the electron-withdrawing nature of the quinoline nitrogen and the bromo substituent at C3 makes this position susceptible to nucleophilic attack, as discussed in section 3.3.1.

Reactivity of the Methyl Group at C2

The methyl group at the C2 position of the quinoline ring is not merely a passive substituent but an active site for various chemical transformations. Its protons are acidic due to the electron-withdrawing effect of the quinoline ring, allowing for deprotonation and subsequent functionalization.

C–H Functionalization and Derivatization of the Methyl Group

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and the C2-methyl group of quinolines is a prime candidate for such reactions.

Detailed Research Findings:

A facile functionalization of C(sp³)–H bonds and tandem cyclization strategy has been developed to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines. nih.govacs.org This metal-free approach offers a mild way to activate C(sp³)–H bonds and form new C–C and C–N bonds. nih.govacs.org The reaction conditions can be modified with an acid promoter, such as acetic acid, to activate the methyl group and facilitate the reaction. nih.govacs.org

Transition metal-catalyzed alkylation of the C2-methyl group with alcohols has also been reported. mdpi.com For instance, a cobalt complex has been used to catalyze the alkylation of the C(sp³)–H bond in methyl heteroarenes with primary alcohols. mdpi.com Both electron-rich and electron-poor benzyl alcohols can react with 2-methylquinoline to provide the desired alkylated products in moderate to good yields. mdpi.com

Condensation Reactions with Carbonyl Compounds for Side Chain Elongation

The acidic protons of the C2-methyl group allow it to participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, leading to the elongation of the side chain.

Detailed Research Findings:

The condensation of 2-methylquinoline with benzaldehydes to produce trans-β-(2-quinolyl)styrenes has been studied kinetically. rsc.org The reaction proceeds through addition, esterification, and elimination steps. rsc.org The addition step is rate-determining and is promoted by electron-withdrawing groups on the aldehyde. rsc.org This type of reaction is a classic example of how the reactivity of the C2-methyl group can be harnessed to build more complex molecular architectures.

These condensation reactions are typically acid- or base-catalyzed. In an acidic environment, the reaction can proceed through an iminium salt intermediate. wikipedia.org The reaction is often driven to completion by the removal of water. wikipedia.org

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|---|---|---|

| 2-Methylquinoline | 2-Styrylaniline | C-H functionalization/cyclization | Substituted quinoline |

| 2-Methylquinoline | Benzyl alcohol | Transition metal-catalyzed alkylation | 2-Phenethylquinoline |

| 2-Methylquinoline | Benzaldehyde | Condensation | trans-β-(2-Quinolyl)styrene |

Applications of 4 Amino 3 Bromo 2 Methylquinoline in Advanced Organic Synthesis

Role as a Versatile Building Block in Heterocyclic Chemistry

4-Amino-3-bromo-2-methylquinoline serves as a foundational substrate for the synthesis of a wide array of more complex heterocyclic structures. The presence of both a nucleophilic amino group and a synthetically adaptable bromo substituent allows for sequential or orthogonal chemical modifications, making it a powerful tool for generating molecular diversity.

The chemical structure of this compound is primed for palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The bromo atom at the C-3 position is particularly well-suited for such transformations, enabling the introduction of a wide variety of substituents.

Common palladium-catalyzed reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromoquinoline with an organoboron compound, such as a boronic acid or boronic ester. This methodology is highly effective for introducing aryl, heteroaryl, or alkyl groups at the 3-position. researchgate.netnih.gov

Sonogashira Coupling: By reacting with a terminal alkyne in the presence of palladium and copper(I) co-catalysts, an alkynyl group can be installed at the 3-position. organic-chemistry.orgwikipedia.org This introduces a valuable functional group that can undergo further transformations, such as cycloadditions.

Heck Coupling: This reaction involves the coupling of the bromoquinoline with an alkene to form a new, more substituted alkene, effectively attaching a vinyl group to the 3-position. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds by coupling the bromo-position with a wide range of primary or secondary amines, leading to 3-aminoquinoline derivatives. nih.gov

The application of these modern coupling techniques to the this compound scaffold allows for the systematic synthesis of diverse libraries of polysubstituted quinolines for various chemical and biological applications.

Table 1: Potential Cross-Coupling Reactions for Synthesis of Polysubstituted Quinolines

| Reaction Name | Coupling Partner | Resulting C-3 Substituent | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Aryl / Alkyl | Pd(PPh₃)₄ + Base |

| Sonogashira | Terminal Alkyne | Alkynyl | PdCl₂(PPh₃)₂ + CuI + Amine Base |

| Heck | Alkene | Alkenyl (Vinyl) | Pd(OAc)₂ + Ligand + Base |

The 4-amino group of this compound is a key functional handle for the construction of fused heterocyclic rings, leading to the formation of polycyclic systems. One of the most significant applications is in the synthesis of pyrimido[4,5-b]quinolines, a class of compounds known for a range of biological activities. nih.govnih.gov

The general synthetic strategy involves the reaction of the 4-aminoquinoline with a 1,3-dicarbonyl compound or its equivalent. For instance, a multicomponent reaction involving an aldehyde and a compound like barbituric acid or dimedone with the 4-amino group can lead to the formation of a new pyrimidine ring fused to the quinoline (B57606) core. nih.gov The reaction typically proceeds through an initial condensation or Michael addition involving the amino group, followed by an intramolecular cyclization and dehydration to form the aromatic fused system. nih.gov

Starting with this compound, this approach would yield a pyrimido[4,5-b]quinoline system that still contains the bromine atom. This bromine can then be used for further functionalization of the fused polycyclic structure using the cross-coupling reactions described previously, allowing for the creation of highly complex and diverse molecular scaffolds. rsc.org

The distinct reactivity of the amino and bromo groups on the this compound core allows for targeted modifications to fine-tune the molecule's properties.

Modifications of the 4-Amino Group: The primary amino group can undergo a variety of classical chemical transformations. It can be acylated with acid chlorides or anhydrides to form amides, or it can be alkylated to form secondary or tertiary amines. These modifications can alter the electronic properties and steric profile of the molecule.

Modifications of the 3-Bromo Group: As a halogen on an aromatic ring, the bromo group is a versatile handle for substitution. Beyond the palladium-catalyzed reactions, it can potentially undergo nucleophilic aromatic substitution under specific conditions, although this is less common for bromo-quinolines compared to chloro-quinolines. nih.gov The primary route for its modification remains through transition metal catalysis, which offers a broad scope of potential transformations. researchgate.net

This dual reactivity enables a modular approach to synthesis, where one part of the molecule can be modified while leaving the other intact for subsequent reactions, providing a powerful strategy for building complex molecules.

Development of Novel Synthetic Methodologies Utilizing Functionalized Quinoline Substrates

Functionalized quinolines like this compound are not only valuable for creating new molecules but also serve as important substrates for the development and optimization of new synthetic methods. The presence of multiple, electronically distinct functional groups on a rigid heterocyclic core makes them excellent testbeds for new catalytic systems.

Researchers developing new palladium catalysts, ligands, or reaction conditions often use challenging substrates like heteroaryl halides to demonstrate the robustness and scope of their new methodology. mdpi.com The this compound molecule can be used to assess:

Catalyst Selectivity (Chemoselectivity): A new catalytic system could be tested for its ability to selectively react at the C-Br bond without affecting the amino group or other parts of the quinoline ring.

Catalyst Efficiency: The electronic properties of the quinoline ring and the presence of the amino group can influence the rate and efficiency of catalytic cycles like oxidative addition and reductive elimination. This substrate can be used to benchmark the performance of new catalysts against existing ones.

Substrate Scope Expansion: Demonstrating that a new synthetic method works well with a functionalized heterocycle like this compound is crucial for proving its utility and broad applicability in medicinal and materials chemistry. For example, the development of reliable palladium-catalyzed amination protocols for 4-haloquinolines provided a milder and more versatile alternative to traditional high-temperature nucleophilic aromatic substitution methods. nih.gov

By serving as a standard for evaluating new reactions, this functionalized quinoline contributes to the broader advancement of synthetic organic chemistry.

Q & A

Q. Basic

- NMR : and NMR confirm substituent positions (e.g., methyl group at C2, bromine at C3). Aromatic protons appear as multiplet signals (δ 7.0–8.5 ppm) .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ at m/z 312.1383) verifies molecular formula .

- X-ray Crystallography : Resolves dihedral angles (e.g., 70.22° between quinoline and substituents) and hydrogen-bonding networks critical for stability .

How can reaction conditions be optimized for Suzuki-Miyaura coupling in brominated quinolines?

Advanced

Key parameters for cross-coupling:

- Catalyst System : PdCl₂(PPh₃)₂ with PCy₃ enhances stability and activity for aryl boronic acid couplings .

- Solvent and Base : DMF with K₂CO₃ facilitates deprotonation and transmetallation at 60–85°C .

- Substrate Compatibility : Electron-withdrawing groups (e.g., bromine) accelerate oxidative addition but may require lower temperatures (40–60°C) to suppress debromination .

What safety protocols are critical for handling brominated quinolines?

Q. Basic

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of bromine vapor.

- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

How to address contradictions in reported yields for similar quinoline derivatives?

Q. Advanced

- Reaction Monitoring : Use TLC or in-situ IR to identify intermediates and side products (e.g., dehalogenation or over-alkylation) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions; switching to acetonitrile can enhance selectivity .

- Catalyst Loading : Reduce Pd catalyst from 10 mol% to 2–5 mol% with ligands like XPhos to minimize metal-mediated decomposition .

What are the challenges in crystallizing this compound?

Q. Advanced

- Polymorphism : Bromine’s heavy atom effect can lead to multiple crystal forms. Slow evaporation from ethanol at 4°C promotes single-crystal growth .

- Hydrogen Bonding : The amino group forms N–H⋯N interactions, requiring careful control of solvent polarity (e.g., ethyl acetate vs. hexane mixtures) .

How does substituent positioning affect biological activity in quinoline derivatives?

Q. Advanced

- Steric Effects : A methyl group at C2 enhances membrane permeability but may reduce binding affinity in enzyme pockets.

- Electronic Effects : Bromine at C3 increases electrophilicity, potentiating interactions with nucleophilic residues (e.g., cysteine in proteases) .

- Comparative Studies : Analogues like 4-Amino-2-methyl-8-(trifluoromethyl)quinoline show improved pharmacokinetics due to trifluoromethyl’s metabolic stability .

What alternative reagents can replace toxic brominating agents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.